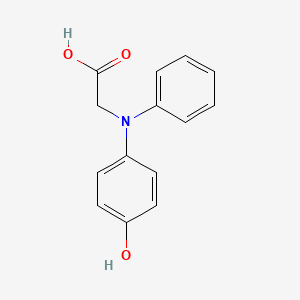
N-(4-Hydroxyphenyl)-N-phenylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Hydroxyphenyl)-N-phenylglycine is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of both hydroxyphenyl and phenyl groups attached to a glycine moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxyphenyl)-N-phenylglycine typically involves the reaction of 4-hydroxyaniline with glycine derivatives under specific conditions. One common method involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the hydroxyphenyl group and the glycine moiety . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Hydroxyphenyl)-N-phenylglycine undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(4-Hydroxyphenyl)-N-phenylglycine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N-(4-Hydroxyphenyl)-N-phenylglycine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, which contribute to its biological activity. Additionally, the phenyl group can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Hydroxyphenyl)retinamide: Known for its anticancer properties and ability to induce apoptosis in cancer cells.
N-(4-Hydroxyphenyl)acetamide:
Uniqueness
N-(4-Hydroxyphenyl)-N-phenylglycine is unique due to its dual functional groups, which allow it to participate in a broader range of chemical reactions compared to its analogs. Its structure also provides a balance between hydrophilicity and lipophilicity, making it versatile for various applications in chemistry, biology, and medicine .
Propiedades
Fórmula molecular |
C14H13NO3 |
|---|---|
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
2-(N-(4-hydroxyphenyl)anilino)acetic acid |
InChI |
InChI=1S/C14H13NO3/c16-13-8-6-12(7-9-13)15(10-14(17)18)11-4-2-1-3-5-11/h1-9,16H,10H2,(H,17,18) |
Clave InChI |
XTQZWIYPBKRHGH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(CC(=O)O)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 6'-Bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13850069.png)


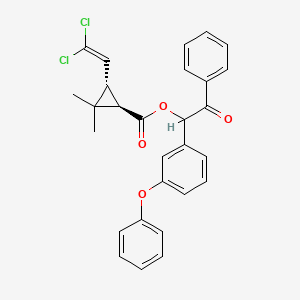

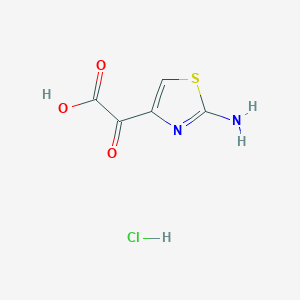
![4,5-Dihydrobenzo[d]thiazol-2-amine](/img/structure/B13850092.png)
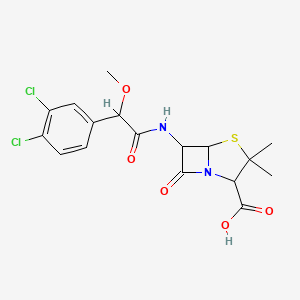
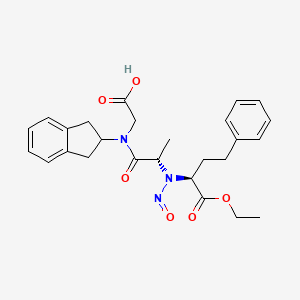
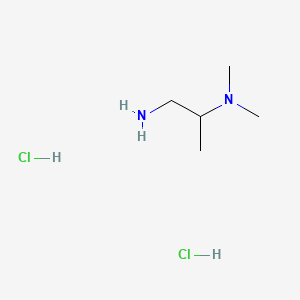
![[(3S,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate](/img/structure/B13850127.png)
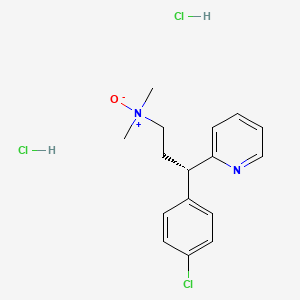
![5-hydroxy-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-7-[(2S,3S,5S)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13850142.png)

